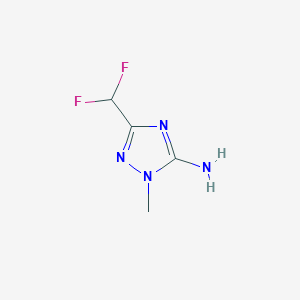

5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Difluoromethylation is a process that has seen significant advances in recent years . It involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H), where the carbon atom can be sp, sp2, or sp3 hybridized . This process has been beneficial in the field of research due to the invention of multiple difluoromethylation reagents .

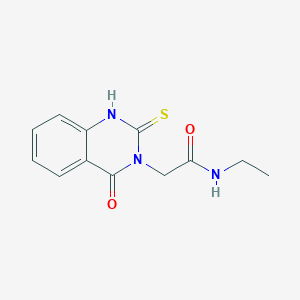

Molecular Structure Analysis

The molecular structure of difluoromethylated compounds can be analyzed using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . The formation of a bond between a difluoromethyl group and an atom of oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .Physical And Chemical Properties Analysis

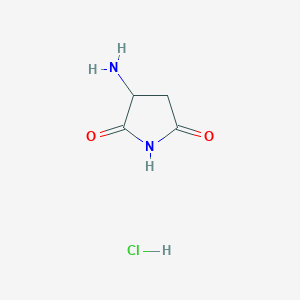

The physical and chemical properties of a compound can be influenced by its molecular structure and the presence of functional groups . Difluoromethyl groups can increase the biological activity of a molecule, its metabolic stability, lipophilicity, and binding affinity to receptors .Aplicaciones Científicas De Investigación

- Difluoromethylation involves introducing a CF₂H group into organic molecules. Researchers have developed metal-based methods that transfer CF₂H to carbon sites (sp² and sp³) both stoichiometrically and catalytically. Additionally, Minisci-type radical chemistry enables difluoromethylation of heteroaromatics. While stereoselective difluoromethylation remains limited, recent advancements allow site-selective installation of CF₂H onto large biomolecules like proteins .

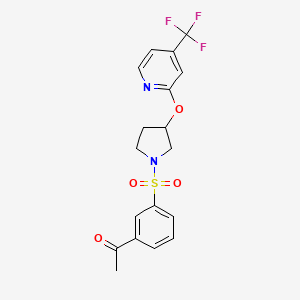

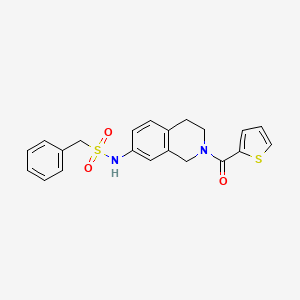

- Benzene sulfonyl compounds, similar to ((Difluoromethyl)sulfonyl)benzene, are used for selective alkylation of N-H bonds in pyrrolopyrimidines and 5-aminoindoles. This facilitates the synthesis of various pharmaceuticals .

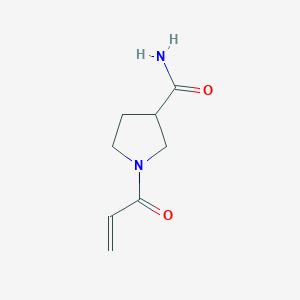

- Researchers are exploring photocatalytic organic reactions, including difluoromethylation. Understanding the scope and role of photocatalysts in synthetic transformations is crucial for designing efficient processes .

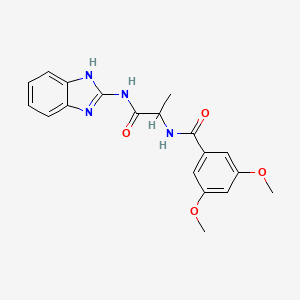

- Molecular docking helps elucidate binding interactions between small drugs and target proteins. By studying these interactions, researchers can develop new compounds with enhanced binding capabilities .

Late-Stage Difluoromethylation in Organic Synthesis

Pharmaceutical Synthesis

Photocatalytic Difluoromethylation

Molecular Docking Studies

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(difluoromethyl)-2-methyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2N4/c1-10-4(7)8-3(9-10)2(5)6/h2H,1H3,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVXVFWIDMWGHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2420937.png)

![4-fluoro-2-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2420943.png)

![[(2R)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid)](/img/structure/B2420944.png)

![N-(2-methoxyethyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2420946.png)

![1-[(E)-4-(Dimethylamino)but-2-enoyl]-4-methylpiperidine-4-carbonitrile](/img/structure/B2420955.png)

![1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea](/img/structure/B2420956.png)

![N-[(3,4-Dichlorophenyl)methyl]-N-[(1S,3R)-3-hydroxycyclopentyl]prop-2-enamide](/img/structure/B2420957.png)

![5-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2420959.png)